molecular formula C3H5Cl3 B166545 1,1,2-Trichloropropane CAS No. 598-77-6

1,1,2-Trichloropropane

Cat. No.: B166545
CAS No.: 598-77-6
M. Wt: 147.43 g/mol
InChI Key: GRSQYISVQKPZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Trichloropropane is an organic compound with the chemical formula C₃H₅Cl₃. It is a colorless liquid that is primarily used as a solvent and in various industrial applications. This compound is known for its high toxicity and persistence in the environment, making it a subject of interest in both environmental and industrial chemistry.

Preparation Methods

1,1,2-Trichloropropane can be synthesized through several methods. One common synthetic route involves the chlorination of propylene. The reaction typically occurs in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions to ensure the selective formation of this compound. Industrial production often involves continuous processes to maximize yield and efficiency. For example, the continuous automatic preparation method involves the reaction of 1,2,3-trichloropropane with a catalyst and liquid caustic soda to produce 2,3-dichloropropene .

Chemical Reactions Analysis

1,1,2-Trichloropropane undergoes various chemical reactions, including:

    Reduction: This compound can be reduced through reductive dechlorination, a process that involves the removal of chlorine atoms. Common reagents for this reaction include zero-valent zinc (Zn⁰) and other reducing agents.

    Substitution: It can also undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles. Conditions for these reactions typically involve the use of strong bases or nucleophiles under controlled temperatures.

Scientific Research Applications

1,1,2-Trichloropropane has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 1,1,2-Trichloropropane involves its interaction with cellular components leading to toxicity. It undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins, causing cellular damage and mutagenesis. The pathways involved include oxidative stress and the formation of DNA adducts, which are critical in its carcinogenic effects .

Comparison with Similar Compounds

1,1,2-Trichloropropane is often compared with other chlorinated hydrocarbons such as:

This compound stands out due to its specific reactivity and the unique challenges it presents in environmental remediation.

Properties

IUPAC Name

1,1,2-trichloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl3/c1-2(4)3(5)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSQYISVQKPZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024362
Record name 1,1,2-Trichloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-77-6
Record name 1,1,2-Trichloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2-Trichloropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,2-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,2-Trichloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2-trichloropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,2-TRICHLOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U085TG80D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In the present process, dichloropropane is converted to a chlorinated alkene, e.g., TCPE, using a series of consecutive chlorination and dehydrochlorination steps. In one exemplary embodiment, PDC is fed to a liquid phase chlorination reactor, e.g., such as a batch or continuous stirred tank autoclave reactor with an internal cooling coil. A shell and multitube exchanger operating in plug flow, followed by vapor liquid disengagement tank or vessel can also be used. Suitable reaction conditions include, e.g., a temperature of from 30° C. to 150° C., a pressure of from 100 kPa to 2000 kPa. The reaction is carried out in the presence of one or more regioselective catalysts that provide a regioselectivity to, e.g., 1,1,2-trichloropropane of at least 5:1 over other trichloropropane isomers.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chlorinated alkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2-Trichloropropane
Reactant of Route 2
1,1,2-Trichloropropane
Reactant of Route 3
1,1,2-Trichloropropane
Reactant of Route 4
1,1,2-Trichloropropane
Reactant of Route 5
1,1,2-Trichloropropane
Reactant of Route 6
1,1,2-Trichloropropane
Customer
Q & A

Q1: What are the known toxicological effects of 1,1,2-Trichloropropane?

A: The provided research article investigates the toxicity of both 1,2,3-Trichloropropane and this compound when administered via drinking water to rats for 90 days. [] While the abstract doesn't detail the specific findings, it highlights the study's focus on understanding the potential health risks associated with these compounds. Further investigation into the full text of the article would be necessary to elaborate on the specific toxicological effects observed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.